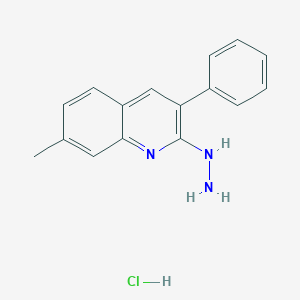
Zinc(2+) NTA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc(2+) NTA, also known as Zinc(2+) nitrilotriacetic acid, is a coordination compound where zinc ions are chelated by nitrilotriacetic acid. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. Zinc is an essential element in living organisms, playing a crucial role in numerous metabolic pathways, cell differentiation, and protein stability .
準備方法
Synthetic Routes and Reaction Conditions
Zinc(2+) NTA can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly alkaline to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of zinc salts in water, followed by the addition of nitrilotriacetic acid. The mixture is then stirred and heated to ensure complete reaction and formation of the this compound complex .
化学反応の分析
Types of Reactions
Zinc(2+) NTA undergoes various chemical reactions, including:
Complexation: Forms stable complexes with other metal ions.
Substitution: Ligands in the complex can be substituted with other chelating agents.
Oxidation-Reduction: Participates in redox reactions, especially in biological systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, chelating agents like ethylenediaminetetraacetic acid (EDTA), and reducing agents. The reactions typically occur in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with EDTA can result in the formation of a mixed metal complex .
科学的研究の応用
Zinc(2+) NTA has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation techniques.
Biology: Facilitates the study of zinc’s role in biological systems and its interaction with proteins and enzymes.
Medicine: Investigated for its potential antimicrobial properties and its role in zinc supplementation.
作用機序
The mechanism of action of Zinc(2+) NTA involves its ability to form stable complexes with metal ions. This chelation process stabilizes the metal ions and prevents them from participating in unwanted reactions. In biological systems, this compound can modulate the activity of zinc-dependent enzymes and proteins by regulating the availability of free zinc ions .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Iminodiacetic acid (IDA): Used in metal ion chelation and as a precursor for other chelating agents.
Uniqueness
Zinc(2+) NTA is unique due to its specific affinity for zinc ions and its ability to form highly stable complexes. This makes it particularly useful in applications where selective chelation of zinc is required, such as in biological studies and industrial processes .
特性
CAS番号 |
53113-57-8 |
|---|---|
分子式 |
C6H7NO6Zn |
分子量 |
254.5 g/mol |
IUPAC名 |
zinc;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChIキー |
OUZIZSDIHWTACR-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
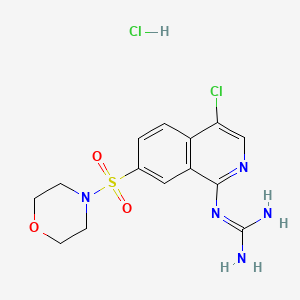
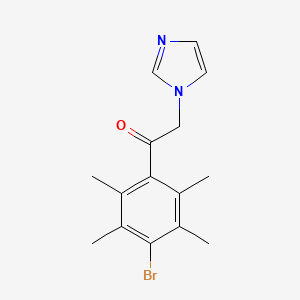
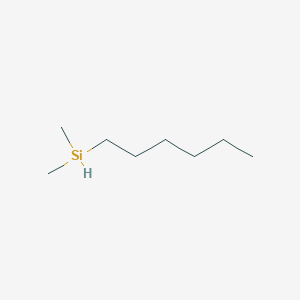
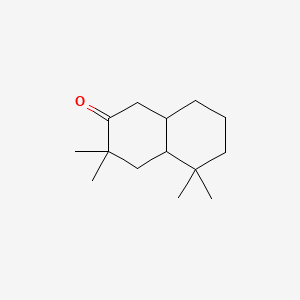

![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
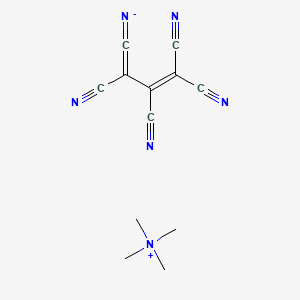
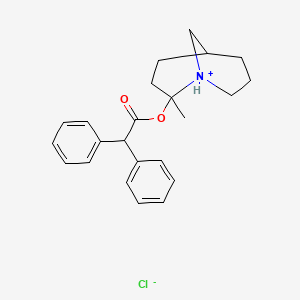
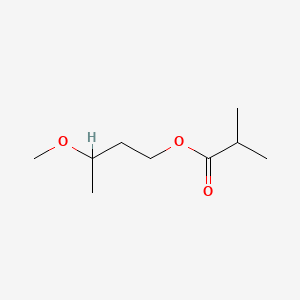
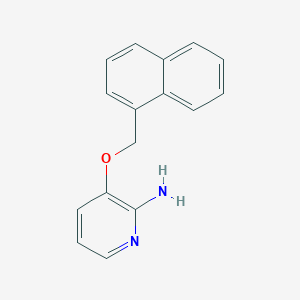
![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

